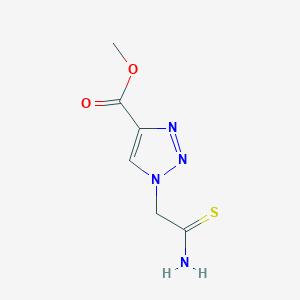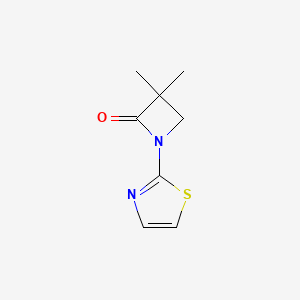
3,3-Dimethyl-1-(1,3-Thiazol-2-yl)azetidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wirkmechanismus
Target of Action
The primary targets of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one Thiazole derivatives are known to interact with various enzymes and receptors in biological systems, showing broad biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one Thiazole derivatives have been associated with a wide range of medicinal and biological properties, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one The polar nature of the thiazole ring, which is part of this compound, should improve the pharmacokinetic parameters of the thiazole-containing compounds .
Result of Action
The specific molecular and cellular effects of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one Thiazole derivatives have been associated with a wide range of medicinal and biological properties, indicating that they likely have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, suggests that the compound’s action may be influenced by the solvent environment .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one in laboratory experiments is its low cost and availability. 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is also relatively stable, making it suitable for use in a variety of reactions. However, 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is also highly toxic, and it should be handled with care. In addition, 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one can be difficult to purify, and the reaction conditions must be carefully controlled in order to obtain the desired product.
Zukünftige Richtungen
The potential applications of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one are numerous and varied. In the future, 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one could be used in the synthesis of new drugs and agrochemicals, as well as in the development of new catalysts and sensor technologies. In addition, further research could be conducted on the biochemical and physiological effects of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one, as well as its potential applications in drug development.
Synthesemethoden
3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one can be prepared by reacting 1,3-thiazolidine-2-thione with dimethyl sulfate in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction proceeds in two steps, first forming the thiazolidine-2-thione and then converting it to the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 40-50°C.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate, wie z. B. 3,3-Dimethyl-1-(1,3-Thiazol-2-yl)azetidin-2-on, wurden als antioxidativ wirksam befunden . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Analgetische und entzündungshemmende Eigenschaften
Thiazolverbindungen wurden nachweislich über analgetische und entzündungshemmende Eigenschaften . Dies macht sie möglicherweise für die Behandlung von Erkrankungen geeignet, die durch Schmerzen und Entzündungen gekennzeichnet sind.
Antimikrobielle und antifungale Aktivitäten
Thiazolderivate haben antimikrobielle und antifungale Aktivitäten gezeigt . Dies deutet auf ihren potenziellen Einsatz bei der Entwicklung neuer antimikrobieller und antifungaler Mittel hin.
Antivirale Eigenschaften
Thiazolverbindungen wurden auch mit antiviralen Eigenschaften in Verbindung gebracht . Dies zeigt ihre potenzielle Anwendung bei der Entwicklung von antiviralen Medikamenten.
Diuretische Eigenschaften
Thiazolderivate sollen diuretische Eigenschaften besitzen . Diuretika helfen dem Körper, überschüssige Flüssigkeit, hauptsächlich Wasser und Natrium, auszuscheiden.
Neuroprotektive Eigenschaften
Thiazolverbindungen haben neuroprotektive Eigenschaften gezeigt . Dies deutet auf ihren potenziellen Einsatz bei der Behandlung neurodegenerativer Erkrankungen hin.
Antitumor- oder zytotoxische Arzneimittelmoleküle
Thiazolderivate wurden als Antitumor- oder zytotoxische Arzneimittelmoleküle erkannt . Dies zeigt ihre potenzielle Anwendung bei der Krebsbehandlung.
Pflanzenwachstumsregulatoren
Einige 1,2,4-Triazolderivate, wie z. B. CGR 3, wurden als Wurzelwachstumsstimulanzien identifiziert, die die primäre Wurzelgröße fördern und die Konzentration endogener Hormone (IAA, ABA und GA 3) beeinflussen, um eine wichtige Rolle bei der Steuerung der Entwicklung der Primärwurzel zu spielen .
Biochemische Analyse
Biochemical Properties
The thiazole ring in 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is known to interact with various enzymes, proteins, and other biomolecules . These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-8(2)5-10(6(8)11)7-9-3-4-12-7/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDCOIZRAXQMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2441719.png)
![2-(2-methylphenyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2441720.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2441722.png)
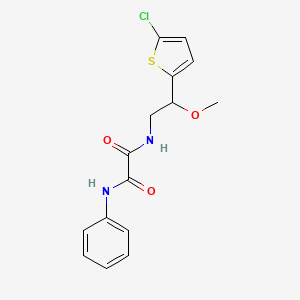
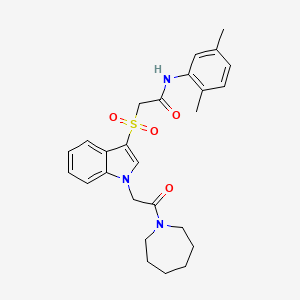
![Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate](/img/structure/B2441725.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441729.png)

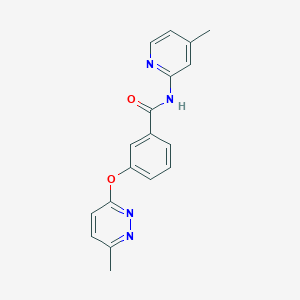
![Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2441733.png)
